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Compound of Interest

Compound Name: Barium fluoride

Cat. No.: B1204402

An In-Depth Technical Guide on the Fundamental Spectroscopic Data of Barium Fluoride

Barium Fluoride (BaFz) is an inorganic ionic compound that holds a significant position in
materials science due to its exceptional optical characteristics and radiation detection
capabilities.[1] This guide provides a comprehensive overview of the fundamental
spectroscopic data of BaFz, tailored for researchers, scientists, and professionals in drug
development. It covers the core spectroscopic properties, the experimental protocols used to
determine these properties, and logical visualizations to aid in understanding.

Core Physical and Chemical Properties

Barium Fluoride is a colorless crystalline solid that adopts the fluorite structure under standard
conditions.[1][2] It is known for its wide transparency range, from the ultraviolet to the infrared,
and its use as a fast scintillator.[2][3]
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Property

Value

Reference

Molecular Formula

BaF2

[2]4]

Molar Mass 175.324 g/mol [1][2]
Appearance White cubic crystals [2]
Density 4.893 g/cm?3 [2]
Melting Point 1,368 °C (1,641 K) [1][2]
Boiling Point 2,260 °C (2,530 K) [1112]

Crystal Structure

Cubic (Fluorite), cF12

[2][5]

Space Group

Fm-3m, No. 225

[1](2]

Lattice Constant

a=0.62 nm

[1]2]

Solubility in Water

1.61 g/L at 25 °C

[1](2]

Solubility Product (Ksp)

1.84 x 107

[1](2]

Thermal Conductivity

10.9 W/(m-K)

[2]

Thermal Expansion

18.1x 10Kt @ 273K

[3]

Hardness (Knoop)

82 with 500g indenter

[3]

Young's Modulus (E)

53.07 GPa

[3]

Poisson Ratio

0.343

[3]

Electronic Structure and Bonding

The chemical bonding in Barium Fluoride is predominantly ionic, arising from the electrostatic
interactions between Ba?* cations and F~ anions.[1] The electronic structure involves a
complete electron transfer from the barium atom to the fluorine atoms, resulting in closed-shell
configurations of [Xe] for Ba2* and 1s22s22p® for F~.[1] In its solid form, BaF:z is an insulator
with a large, indirect band gap of approximately 9.3 eV between the F-2p valence band and the
Ba-5d conduction band.[6][7]
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Interestingly, in the gas phase, the BaFz molecule is non-linear, with an F-Ba-F bond angle of
about 108°, which is a deviation from the linear structure predicted by VSEPR theory.[1][2] This
has been attributed to contributions from d orbitals in the shell below the valence shell or
polarization of the barium electron core.[1][2]

Spectroscopic Data

The spectroscopic properties of BaFz are critical for its applications in optics and radiation
detection.

Optical Properties

BaF: is transparent over a broad spectral range, from the ultraviolet (UV) to the infrared (IR).[2]
[8] Its transmission window extends from approximately 150-200 nm to 11-11.5 um.[1][2]

Wavelength (nm) Refractive Index (n) Reference
200 1.557 [1](2]

589 1.4744 [1](2]

700 ~1.46 [2]

5000 (5 pm) ~1.46 2]

10000 (10 pm) 1.4014 [1][2]

Vibrational Spectroscopy

Vibrational modes of solid BaFz have been characterized using infrared and Raman
spectroscopy. For (BaFz2)n clusters, calculations show that as the cluster size increases, the
Raman and IR peak positions shift towards lower frequencies.[9]
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Wavenumber ] .

Spectroscopy Type ( 1 Vibrational Mode Reference
cm-

Infrared (Solid State) 321 Ba-F Stretching [1]

Infrared (Solid State) 180 F-Ba-F Bending [1]

Raman (Solid State) 240 Symmetric Stretching [1]

Dissociation and Lattice Energy

The stability of the BaF= crystal lattice is reflected in its high lattice energy.

Parameter Value (kJ/mol) Reference
Lattice Energy ~2347 [1]

Bond Energy (Ba-F) ~175 [1]
Dissociation Energy (BaFz — £84.1 425 (10]

BaF + F)

Scintillation Properties

BaFz is one of the fastest known scintillators, a property crucial for applications in high-energy
physics and medical imaging like Positron Emission Tomography (PET).[2][11] It exhibits both a
fast and a slow scintillation component.

Property Value Reference
Fast Component Emission
195 nm, 220 nm [11]
Peak
Fast Component Decay Time 0.6-0.8ns [1][11]
Slow Component Emission
310 nm [11]
Peak
Slow Component Decay Time ~630 ns [11]
Total Light Yield ~12 photons/keV [11]
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Experimental Protocols

The spectroscopic data presented above are determined through a variety of sophisticated

experimental techniques.

Absorption and Fluorescence Spectroscopy

This is a fundamental technique used to characterize the optical properties of materials.

o Methodology: A light source (e.g., a spectrophotometer or a laser) is used to illuminate the
BaF2 sample.[12] For absorption measurements, the intensity of light transmitted through the
sample is measured by a detector as a function of wavelength.[12] The absorption spectrum
reveals the wavelengths at which the material absorbs light, corresponding to electronic or
vibrational transitions. For fluorescence measurements, the sample is excited at a specific
wavelength, and the emitted light is collected and analyzed by a spectrometer to determine
its spectral characteristics and decay time.[12][13]

o Application: Used to determine the transmission window, absorption bands, and emission
spectra of BaFz, including its scintillation properties.[12][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for investigating vibrational modes in materials.

o Methodology: An FTIR spectrometer uses a broadband infrared source, an interferometer
(typically a Michelson interferometer), the sample, and a detector. The interferometer
modulates the infrared light, creating an interferogram when it passes through the sample.
This interferogram is then subjected to a mathematical Fourier transform to obtain the
infrared spectrum (transmittance or absorbance vs. wavenumber).[15][16]

o Application: Used to identify the characteristic Ba-F stretching and F-Ba-F bending
vibrational modes in the solid state.[1]

Laser-Induced Fluorescence (LIF) Spectroscopy

LIF is a highly sensitive and selective method for probing the electronic structure of molecules.
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» Methodology: A tunable laser is used to excite specific electronic transitions in the target
molecules (e.g., BaF in the gas phase or trapped in a matrix). The molecules then relax to
lower energy states by emitting fluorescence. This fluorescence is collected, typically at a
right angle to the laser beam, and passed through a spectrometer or filters to a detector (like
a photomultiplier tube). The fluorescence intensity is recorded as the laser wavelength is

scanned, generating an excitation spectrum.[17]

» Application: Used for high-resolution studies of the electronic states of the BaF molecule,
allowing for precise determination of molecular constants.[17][18]

Fourier-Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy is a high-resolution technique used to study the rotational spectra of

molecules in the gas phase.

o Methodology: A short, high-power microwave pulse is used to polarize the gas sample within
a resonant cavity. After the pulse, the coherently rotating molecules emit a transient emission
signal (free induction decay). This signal is detected and then Fourier-transformed to yield
the rotational spectrum with very high resolution.[19][20]

o Application: Provides highly accurate values for rotational constants and information about
the molecular geometry and hyperfine structure, as demonstrated in studies of the BaF
radical.[21]

Visualizations

Diagrams created using Graphviz to illustrate key workflows and relationships.
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Caption: Generalized workflow for a spectroscopic experiment on Barium Fluoride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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